18:1 Ethylene Glycol

概要

説明

18:1 Ethylene Glycol, also known as ethane-1,2-diol, is a colorless, odorless, and sweet-tasting liquid. It is the simplest member of the glycol family of organic compounds, characterized by having two hydroxyl groups on adjacent carbon atoms. This compound is widely used in various industrial applications, including as an antifreeze in automotive engines and as a precursor in the production of polyester fibers and resins .

作用機序

Mode of Action

It’s known that lipid compounds can interact with various cellular components, potentially altering membrane dynamics, signal transduction pathways, and enzymatic activities .

Biochemical Pathways

Lipid compounds can influence a variety of biochemical pathways, including those involved in cell signaling, energy metabolism, and membrane trafficking .

Pharmacokinetics

As a lipid compound, it’s likely to have specific characteristics related to its solubility, absorption, distribution within the body, metabolic transformation, and excretion .

Result of Action

Lipid compounds can have diverse effects at the molecular and cellular levels, potentially influencing membrane dynamics, signal transduction, and enzymatic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Ethanediyl dioleate . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall biological effects .

生化学分析

Biochemical Properties

The biochemical properties of 1,2-Ethanediyl dioleate are not fully understood yet. As a fatty acid ester, it is expected to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s structure and properties .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 1,2-Ethanediyl dioleate in animal models

Metabolic Pathways

As a fatty acid ester, it may interact with enzymes or cofactors involved in lipid metabolism .

Transport and Distribution

It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

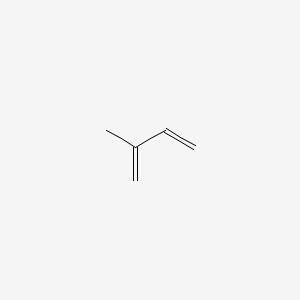

Synthetic Routes and Reaction Conditions

Ethylene glycol is primarily produced from ethylene via the intermediate ethylene oxide. The ethylene oxide reacts with water to produce ethylene glycol according to the following chemical equation:

C2H4O+H2O→HO-CH2CH2-OH

This reaction can be catalyzed by either acids or bases and can also occur at neutral pH under elevated temperatures .

Industrial Production Methods

The industrial production of ethylene glycol involves the oxidation of ethylene to ethylene oxide, followed by the hydration of ethylene oxide to ethylene glycol. This process is typically carried out in the presence of a catalyst, such as silver oxide, and under controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions

Ethylene glycol undergoes various chemical reactions, including:

Oxidation: Ethylene glycol can be oxidized to oxalic acid, glycolic acid, and glyoxylic acid.

Reduction: It can be reduced to ethylene.

Substitution: Ethylene glycol can undergo substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium, is commonly used.

Substitution: Acidic or basic conditions are often employed, depending on the desired product.

Major Products Formed

Oxidation: Oxalic acid, glycolic acid, glyoxylic acid.

Reduction: Ethylene.

Substitution: Various ethers and esters.

科学的研究の応用

Ethylene glycol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and a reagent in organic synthesis.

Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.

Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.

Industry: Integral in the production of polyester fibers, resins, and antifreeze formulations

類似化合物との比較

Similar Compounds

Propylene Glycol: Similar in structure but less toxic and used in food and pharmaceuticals.

Diethylene Glycol: Used in industrial applications but highly toxic.

Triethylene Glycol: Used as a plasticizer and in air sanitizers.

Uniqueness

Ethylene glycol is unique due to its widespread use as an antifreeze and its role as a precursor in the production of polyester fibers and resins. Its toxicity, however, limits its use in applications where human exposure is a concern .

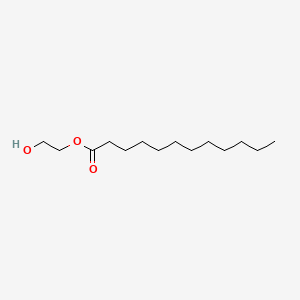

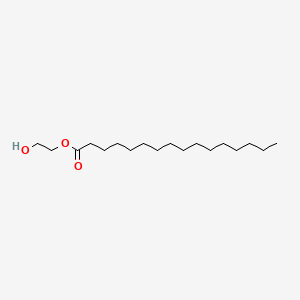

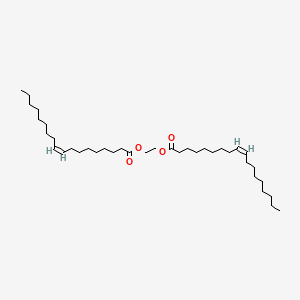

特性

CAS番号 |

9005-07-6 |

|---|---|

分子式 |

C38H70O4 |

分子量 |

591.0 g/mol |

IUPAC名 |

2-octadec-9-enoyloxyethyl octadec-9-enoate |

InChI |

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3 |

InChIキー |

NKSOSPOXQKNIKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |

物理的記述 |

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] |

関連するCAS |

9005-07-6 |

製品の起源 |

United States |

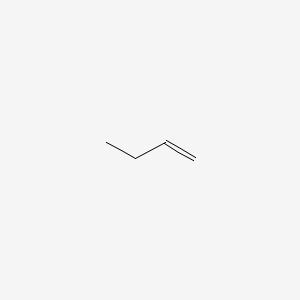

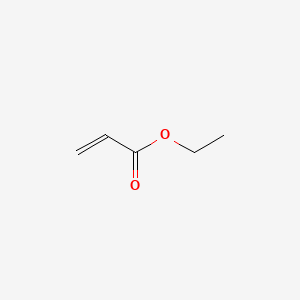

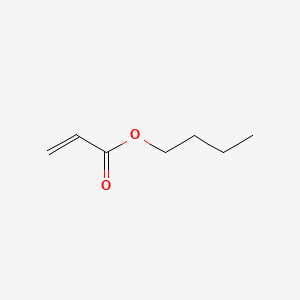

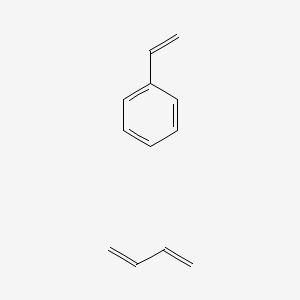

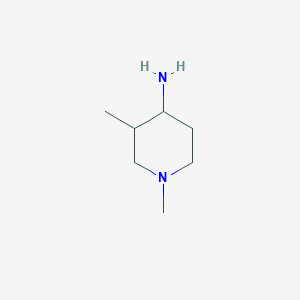

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。